molecular formula C2H3Cl2OP B073370 Vinylphosphonic dichloride CAS No. 1438-74-0

Vinylphosphonic dichloride

Cat. No.: B073370
CAS No.: 1438-74-0
M. Wt: 144.92 g/mol
InChI Key: MLSZIADXWDYFKM-UHFFFAOYSA-N
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Description

Vinylphosphonic dichloride is an organophosphorus compound with the molecular formula C2H3Cl2OP. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemical compounds, particularly vinylphosphonic acid. This compound is known for its reactivity due to the presence of both vinyl and phosphonic dichloride groups, making it a valuable reagent in various chemical processes .

Mechanism of Action

The mechanism of action of Vinylphosphonic dichloride involves the nucleophilic addition of phosphorus trichloride . Then, 2-chloroethylphosphonic dichloride can be converted to vinylphosphonic acid by eliminating HCl in the presence of BaCl2 and the hydrolysis of the formed this compound .

Future Directions

Vinylphosphonic dichloride and its derivatives have found use in numerous fields, especially chemistry and biochemistry . They play a significant role in separation science and technology due to their unique and versatile properties . Future research may focus on developing more efficient synthesis methods and exploring new applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylphosphonic dichloride can be synthesized through the catalytic dehydrochlorination of 2-chloroethylphosphonic dichloride. This process involves the elimination of hydrogen chloride in the presence of a catalyst such as triphenyl phosphine . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Vinylphosphonic dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-dichlorophosphorylethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl2OP/c1-2-6(3,4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSZIADXWDYFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162551
Record name Vinylphosphonic dichloride
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Molecular Weight

144.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1438-74-0
Record name P-Ethenylphosphonic dichloride
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Record name Vinylphosphonic dichloride
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Record name Vinylphosphonic dichloride
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Record name Vinylphosphonic dichloride
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Synthesis routes and methods I

Procedure details

298 g of the vinylphosphonic acid derivatives thus prepared are metered into 300 g of vinylphosphonic acid dichloride at 145° C. during the course of 4 hours, whilst stirring, during which time phosgene gas is continuously introduced into the reaction mixture. The reaction mixture is then further phosgenated for 10 hours at this temperature. 1,2-Dichloroethane which is formed distils off during the phosgenation. After the phosgenation has ended, the excess phosgene is stripped off at room temperature in the vacuum from a water jet. The mixture is then distilled at 2 mm Hg with the aid of a column. 430 g of vinylphosphonic acid dichloride and 140 g of 2-chloroethanephosphonic acid dichloride are obtained. The distillation residue is 39 g. 130 g of vinylphosphonic acid dichloride and 140 g of 2-chloroethanephosphonic acid dichloride were thus prepared from 298 g of vinylphosphonic acid derivatives. The 2-chloroethanephosphonic acid dichloride can again be employed as the reaction medium in a second mixture, instead of the vinylphosphonic acid dichloride.
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Synthesis routes and methods II

Procedure details

Tris-(2-chloroethyl) phosphite is prepared from phosphorus trichloride and ethylene oxide, and bis(2-chloroethyl) 2-chloroethanephosphonate, inter alia, is formed therefrom by Arbusov rearrangement. After phosgenation and splitting off of hydrogen chloride by means of heat, vinylphosphonic acid dichloride results, which, after purification by distillation, is hydrolyzed with water to give pure vinylphosphonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylphosphonic dichloride
Reactant of Route 2
Vinylphosphonic dichloride
Reactant of Route 3
Vinylphosphonic dichloride

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